molecular formula C19H25F3N2O5 B565076 N-Boc Fluvoxamine Acid CAS No. 1159977-14-6

N-Boc Fluvoxamine Acid

Numéro de catalogue B565076
Numéro CAS: 1159977-14-6
Poids moléculaire: 418.413
Clé InChI: JACBIZCIQLDEBU-BUVRLJJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Boc Fluvoxamine Acid is the major metabolite of Fluvoxamine . It is a specialty product for proteomics research . The molecular formula is C19H25F3N2O5 .


Synthesis Analysis

A one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines using a (Boc)2O/sodium triacetoxyborohydride (STAB) system is reported .


Molecular Structure Analysis

The molecular formula of N-Boc Fluvoxamine Acid is C19H25F3N2O5 . The molecular weight is 418.40700 .


Chemical Reactions Analysis

N-Boc deprotection is a common reaction in pharmaceutical research and development. The use of simple solid Brønsted acid catalysts can achieve continuous N-Boc deprotection of amines, without additional workup steps . Another method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds uses oxalyl chloride in methanol .

Applications De Recherche Scientifique

Fluvoxamine in Mental Health Treatment

  • Treatment of OCD in Children and Adolescents : Fluvoxamine has been found effective in treating pediatric OCD, showing rapid onset of action and good tolerability (Riddle et al., 2001).

  • Efficacy in Adolescent Inpatients : An open-label trial indicated fluvoxamine's potential effectiveness in treating adolescent OCD and depression, though it highlighted the need for careful monitoring of side effects (Apter et al., 1994).

  • Comparison with Behavior Therapy : In a study of Japanese patients with OCD, fluvoxamine was compared with behavior therapy, confirming the effectiveness of both treatments, with behavior therapy showing more significant improvement (Nakatani et al., 2005).

  • Augmentation with Ondansetron : Combining fluvoxamine with ondansetron showed significant beneficial effects in treating moderate to severe OCD (Heidari et al., 2014).

  • Fluvoxamine in Body Dysmorphic Disorder (BDD) : An open clinical trial suggested that fluvoxamine may be effective in treating BDD, with a significant number of patients showing marked improvement (Perugi et al., 1996).

Non-Psychiatric Applications

  • Analysis in Biological Fluids : A spectrofluorometric method was developed for determining fluvoxamine in pharmaceutical formulations and biological fluids, emphasizing the importance of accurate measurement in clinical settings (El-enany, 2007).

  • Role in COVID-19 Treatment : Fluvoxamine's mechanism of action in controlling inflammation via the sigma-1 receptor suggests potential applications in COVID-19 treatment, particularly in mitigating cytokine storm (Sukhatme et al., 2021).

  • Corrosion Inhibition in Oil and Gas : Interestingly, fluvoxamine has been studied as a non-toxic anti-corrosive additive for J55 steel in acidic oil well treatment fluids, indicating its diverse applications beyond psychiatry (Ituen et al., 2017).

Mécanisme D'action

Target of Action

N-Boc Fluvoxamine Acid is a derivative of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The primary targets of Fluvoxamine are the serotonin transporter and the sigma-1 receptor (S1R) . The serotonin transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .

Mode of Action

Fluvoxamine acts by inhibiting the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT 1A autoreceptors . This increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. Fluvoxamine is also an agonist for the sigma-1 receptor, through which it controls inflammation .

Biochemical Pathways

Fluvoxamine’s action on the sigma-1 receptor potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells . Its anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses . The sigma-1 receptor is also an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation .

Pharmacokinetics

Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite fluvoxamine acid represents around 30-60% of fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid .

Result of Action

The action of Fluvoxamine results in a reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm, which are known hallmarks of severe COVID-19 .

Action Environment

The action of Fluvoxamine can be influenced by environmental factors such as the presence of other drugs. Fluvoxamine inhibits oxidative drug metabolizing enzymes, particularly CYPIA2, and less potently CYP3A4 and CYP2D6 . This suggests the need for careful dosage adjustment when used together with some drugs that have a narrow therapeutic range to minimize inhibiting their metabolism .

Propriétés

IUPAC Name

(5E)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O5/c1-18(2,3)29-17(27)23-11-12-28-24-15(5-4-6-16(25)26)13-7-9-14(10-8-13)19(20,21)22/h7-10H,4-6,11-12H2,1-3H3,(H,23,27)(H,25,26)/b24-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACBIZCIQLDEBU-BUVRLJJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCO/N=C(\CCCC(=O)O)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675716
Record name (9E)-2,2-Dimethyl-4-oxo-10-[4-(trifluoromethyl)phenyl]-3,8-dioxa-5,9-diazatetradec-9-en-14-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc Fluvoxamine Acid

CAS RN

1159977-14-6
Record name (9E)-2,2-Dimethyl-4-oxo-10-[4-(trifluoromethyl)phenyl]-3,8-dioxa-5,9-diazatetradec-9-en-14-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc Fluvoxamine Acid
Reactant of Route 2
Reactant of Route 2
N-Boc Fluvoxamine Acid
Reactant of Route 3
N-Boc Fluvoxamine Acid
Reactant of Route 4
Reactant of Route 4
N-Boc Fluvoxamine Acid
Reactant of Route 5
N-Boc Fluvoxamine Acid
Reactant of Route 6
Reactant of Route 6
N-Boc Fluvoxamine Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.